

Technical Guide: Spectroscopic Profiling of 4-Chloro-2-methylpyrimidine Hydrochloride

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Compound of Interest

Compound Name: *4-Chloro-2-methylpyrimidine hydrochloride*

CAS No.: *1159824-34-6*

Cat. No.: *B3346203*

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Executive Summary & Chemical Profile

4-Chloro-2-methylpyrimidine is a critical electrophilic scaffold in medicinal chemistry, widely used to synthesize functionalized pyrimidines via Nucleophilic Aromatic Substitution (). While typically supplied as a free base (CAS: 4994-86-9), the hydrochloride salt is often generated in situ or isolated to improve stability and solubility.

This guide provides the definitive spectroscopic signatures for the compound, with a specific focus on distinguishing the free base from the hydrochloride salt using NMR, IR, and MS modalities.

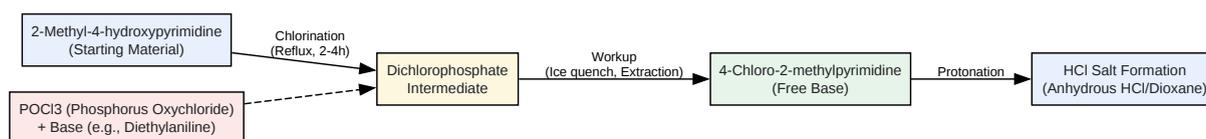
Chemical Identity

Property	Data
IUPAC Name	4-Chloro-2-methylpyrimidine
CAS (Free Base)	4994-86-9
Molecular Formula	(Free Base) / (HCl Salt)
Molecular Weight	128.56 g/mol (Free Base) / 165.02 g/mol (HCl Salt)
Appearance	White to pale yellow crystalline solid (low melting point ~50°C)
Solubility	Soluble in DCM, MeOH, DMSO; HCl salt soluble in water/MeOH

Synthesis & Experimental Protocols

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood. The following protocol describes the standard industrial synthesis via chlorodehydroxylation, which dictates the common impurity profile (e.g., residual , hydrolyzed 2-methyl-4-hydroxypyrimidine).

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway from hydroxypyrimidine precursor to the target chloride and its salt.

Purification Protocol (Sample Prep)

Before spectroscopic analysis, ensure the removal of hydrolysis byproducts.

- Dissolution: Dissolve crude solid in
.
.
- Wash: Wash with saturated

(removes HCl and traces of hydroxy-pyrimidine) followed by brine.
- Drying: Dry over anhydrous
.
- Salt Formation (Optional): To generate the HCl salt for analysis, bubble anhydrous HCl gas through an ethereal solution of the free base. Precipitate is filtered and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the pyrimidine nitrogen significantly alters the chemical environment. Below is the comparison between the Free Base (standard) and the Hydrochloride Salt.

H NMR Data (400 MHz)

Solvent:

(Free Base) vs.

(HCl Salt)

Position	Proton Type	(ppm) - Free Base	(ppm) - HCl Salt	Multiplicity	Coupling (Hz)
2-Me	Methyl ()	2.68	2.85 - 2.95	Singlet (s)	-
H-5	Aromatic Ring	7.32	7.80 - 7.95	Doublet (d)	
H-6	Aromatic Ring	8.58	9.10 - 9.30	Doublet (d)	
NH+	Pyridinium	-	13.0 - 14.5	Broad (br s)	-

Expert Insight:

- **Deshielding Effect:** In the HCl salt, the protonation of the ring nitrogen (N1/N3) withdraws electron density from the aromatic system. This causes a significant downfield shift (ppm) for the ring protons H-5 and H-6 compared to the free base.
- **Solvent Interaction:** In , the acidic proton () is often visible as a very broad singlet above 10 ppm, though it may exchange with residual water.

C NMR Data (100 MHz)

Solvent:

Carbon Position	(ppm)	Assignment Logic
	25.8	Typical methyl attached to heteroaromatic ring.
C-5	120.5	-position to nitrogens; most shielded ring carbon.
C-6	159.2	-position to N1; deshielded.
C-4	161.5	Attached to Chlorine; deshielded by electronegativity ().
C-2	168.1	Between two nitrogens; most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom due to its distinct isotopic signature.

Ionization & Isotope Pattern

- Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).
- Molecular Ion (): 128 m/z.[1]
- Isotope Ratio: The presence of and creates a characteristic 3:1 intensity ratio between the (128) and

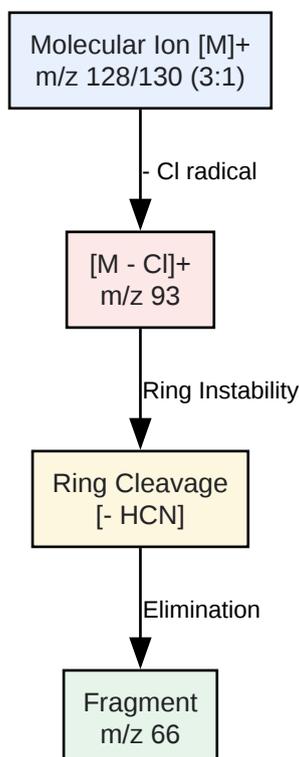
(130) peaks.

Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule undergoes characteristic cleavage.

m/z (Fragment)	Identity	Mechanism
128 / 130		Molecular Ion (Base Peak often).
93		Heterolytic cleavage of C-Cl bond.
66		Pyrimidine ring collapse (Retro-Diels-Alder type).
52		Loss of Nitrogen species.

Fragmentation Logic Diagram (Graphviz)



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Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

IR is particularly useful for distinguishing the salt from the free base rapidly in a solid state.

Functional Group	Wavenumber ()	Intensity	Note
Aromatic C-H	3050 - 3010	Weak	Ring C-H stretch.
Aliphatic C-H	2980 - 2920	Medium	Methyl group stretch.
C=N / C=C	1580, 1540	Strong	Pyrimidine ring skeletal vibrations.
C-Cl	740 - 780	Strong	Characteristic chloro-substituent stretch.
Salt Band ()	2400 - 3000	Broad	Only in HCl salt. Broad "ammonium" band overlapping C-H region.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

- 4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.
 - NMR: Loss of doublet pattern, appearance of broad OH/NH signals.
 - MS: M+ at 110 m/z (No Chlorine isotope pattern).
- 2,4-Dichloro-6-methylpyrimidine: Over-chlorination byproduct (if starting from di-hydroxy).
 - MS: M+ at 162 m/z (9:6:1 isotope pattern for).

References

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